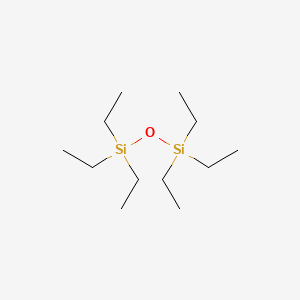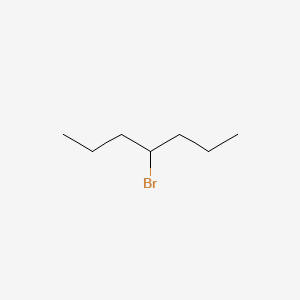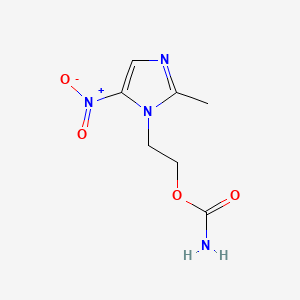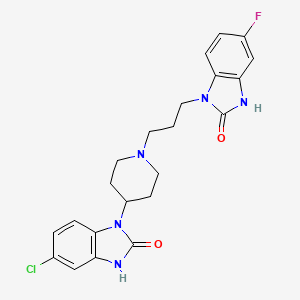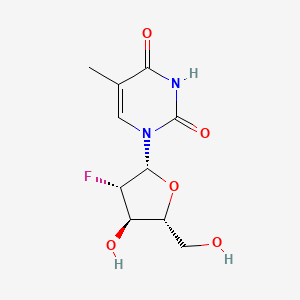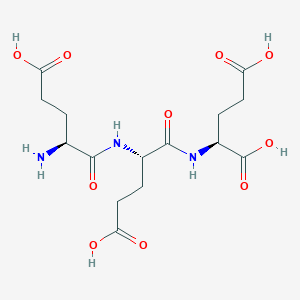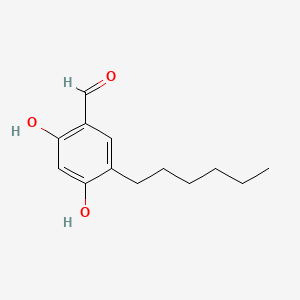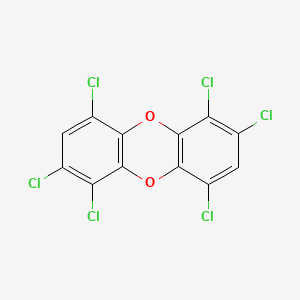
2-(2-Ethoxyethoxy)ethyl acrylate
Overview
Description
2-(2-Ethoxyethoxy)ethyl acrylate: is an organic compound with the molecular formula C9H16O4 . It is a clear, colorless to almost colorless liquid with a mild odor. This compound is known for its low volatility, high polarity, and hydrophilic nature. It is widely used in various industrial applications, particularly in the production of UV-curable materials such as inks, coatings, and adhesives .
Mechanism of Action
Target of Action
2-(2-Ethoxyethoxy)ethyl acrylate, also known as Carbitol acrylate, is a monofunctional acrylic monomer . Its primary targets are the molecules or substrates in the system where it is introduced. It is used in UV/LED and EB curing applications or as a co-monomer for polymer synthesis .
Mode of Action
Carbitol acrylate acts as a reactive diluent . It interacts with its targets by getting incorporated into the polymer matrix during the polymerization process. This results in changes in the physical properties of the polymer, such as flexibility, adhesion, low shrinkage, impact strength, and weatherability .
Result of Action
The molecular and cellular effects of Carbitol acrylate’s action are primarily related to its role in polymer synthesis. It contributes to the formation of polymers with desirable properties such as low shrinkage, good flexibility, and excellent adhesion .
Action Environment
The action, efficacy, and stability of Carbitol acrylate can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place . It forms explosive mixtures with air on intense heating . It is also important to note that this chemical is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyethoxy)ethyl acrylate typically involves the esterification of diethylene glycol monoethyl ether with acrylic acid. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a stabilizer like monomethyl ether hydroquinone (MEHQ) to prevent polymerization. The reaction mixture is heated to around 95-110°C under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors. The process begins with the addition of toluene, diethylene glycol ethers, and acrylic acid into the reactor. Catalysts and stabilizers are then added, and the mixture is heated to initiate the esterification reaction. The reaction is monitored until the desired conversion is achieved, followed by neutralization, washing, and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethoxyethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polyacrylates, which are used in coatings and adhesives.
Addition Reactions: It can react with nucleophiles such as amines and alcohols to form addition products.
Esterification: It can be further esterified with other acids to form different esters.
Common Reagents and Conditions:
Catalysts: p-Toluenesulfonic acid, sulfuric acid.
Stabilizers: Monomethyl ether hydroquinone (MEHQ).
Solvents: Toluene, dichloromethane
Major Products:
Polyacrylates: Used in coatings and adhesives.
Addition Products: Formed with nucleophiles like amines and alcohols.
Scientific Research Applications
2-(2-Ethoxyethoxy)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of UV-curable polymers and coatings.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Employed in the production of inks, coatings, and adhesives for various industrial applications
Comparison with Similar Compounds
- Diethylene glycol ethyl ether acrylate
- Ethylene glycol methyl ether acrylate
- Polyethylene glycol methyl ether acrylate
- Ethylene glycol phenyl ether acrylate
Uniqueness: 2-(2-Ethoxyethoxy)ethyl acrylate stands out due to its unique combination of low volatility, high polarity, and hydrophilic nature. These properties make it particularly suitable for applications requiring high transparency, flexibility, and fast curing speeds, such as UV-curable inks and coatings .
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-3-9(10)13-8-7-12-6-5-11-4-2/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTALTLPZDVFJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27015-29-8 | |
| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27015-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044983 | |
| Record name | 2-(2-Ethoxyethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Liquid | |
| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Boiling Point |
203 °F | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
7328-17-8 | |
| Record name | 2-(2-Ethoxyethoxy)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Ethoxyethoxy)ethyl PROP-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-(2-ethoxyethoxy)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-Ethoxyethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethoxyethoxy)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-ETHOXYETHOXY)ETHYL PROP-2-ENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/379X434N4I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-86.8 °F | |
| Record name | DI(ETHYLENE GLYCOL) ETHYL ETHER ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/299 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-(2-Ethoxyethoxy)ethyl acrylate (Carbitol Acrylate) in material science?
A: this compound is predominantly employed as a monomer in the synthesis of various polymers. It's particularly valued for its ability to impart flexibility and hydrophilicity to the resulting materials [, , , , , , , ]. For instance, it's been utilized in creating flexible electronics [], hydrophobic hydrogels for anti-fouling applications [], and even intraocular lens materials designed to prevent postoperative complications [, ].
Q2: How does the incorporation of this compound affect the glass transition temperature of polymers like PVC?
A: Studies have demonstrated that grafting this compound onto PVC chains effectively acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of the resulting copolymer [, ]. This effect is particularly pronounced when the grafted side chains constitute more than 50% of the total polymer weight, often leading to Tg values below 0 °C [, ]. This internal plasticization offers a potentially more environmentally friendly alternative to traditional, small-molecule plasticizers [, ].
Q3: Can you elaborate on the role of this compound in the development of drug delivery systems?
A: The unique properties of this compound make it attractive for drug delivery applications. For example, it's been successfully incorporated into the design of foldable, drug-eluting intraocular lens materials []. In this context, the polymer matrix containing this compound allows for the controlled release of an antiproliferative drug (doxorubicin) in response to specific stimuli within the eye, showcasing its potential for targeted drug delivery [].
Q4: How does the water structure within a polymer matrix containing this compound contribute to its biocompatibility?
A: Research suggests that the excellent blood compatibility exhibited by polymers like poly(2-methoxyethyl acrylate) (PMEA), a close analog of poly(this compound), can be attributed to their unique water structure []. These polymers, including poly(this compound), demonstrate a characteristic "cold crystallization" of water, indicating the presence of "freezing-bound water" []. This specific type of water is believed to create a barrier between the polymer surface and biological components, thus enhancing biocompatibility [].
Q5: What is the significance of "cold crystallization" in characterizing polymers synthesized with this compound?
A: The presence of "cold crystallization" in polymers containing this compound, as observed through differential scanning calorimetry (DSC), provides insights into their water structuring capabilities and, consequently, their biocompatibility []. This phenomenon, also observed in other biocompatible polymers like PEG and PVP, is linked to the presence of "freezing-bound water" within the polymer matrix []. This particular water structure is thought to play a crucial role in minimizing interactions between the polymer surface and biological entities, thereby promoting biocompatibility [].
Q6: How does the concentration of this compound influence the mechanical properties of the resultant polymers?
A: The concentration of this compound plays a significant role in determining the mechanical properties of the polymers it forms. Studies have demonstrated that by adjusting the monomer ratio during synthesis, it's possible to fine-tune the elongation at break and modulus of elasticity of the resulting copolymer []. This tunability is crucial for tailoring the polymer's mechanical behavior for specific applications, such as creating foldable intraocular lenses with desired flexibility and strength [].
Q7: Can this compound-based polymers be used to stabilize nanoparticles in aqueous solutions?
A: Research indicates that copolymers containing this compound can effectively stabilize nanoparticles in aqueous media. A prime example is the use of catechol-containing copolymers synthesized with this compound to disperse polytetrafluoroethylene (PTFE) nanoparticles in water []. This stabilization is attributed to the adhesive properties of the catechol groups, which are enhanced by the presence of this compound in the copolymer [].
Q8: Has this compound been explored in the context of "click" chemistry for polymer functionalization?
A: Yes, research has demonstrated the feasibility of using "click" chemistry to functionalize polymers containing this compound []. By incorporating azide groups into the polymer structure, it becomes possible to utilize the copper-catalyzed azide-alkyne cycloaddition reaction to attach various functionalities to the polymer []. This strategy allows for the in situ modification of polymer properties and expands their potential applications [].
Q9: How does the self-assembly behavior of block copolymers containing this compound vary with temperature?
A: The presence of this compound in block copolymers can impart temperature-responsive self-assembly behavior []. For instance, in a CABC-type tetrablock terpolymer system, the temperature sensitivity of the poly(this compound) (PEEA) segment enables a reversible morphological transition between toroids and spherical star-like micelles []. This temperature-dependent behavior can be harnessed to create smart materials with tunable properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


